(1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol

Medicinal Chemistry Chemical Biology Tool Compounds

Medicinal chemistry programs targeting the 1,3-diarylpyrazole scaffold often lack a functionalized core for late-stage diversification. (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol directly addresses this bottleneck by providing a pre-assembled tri-substituted core with a synthetically versatile 4-hydroxymethyl handle. • Synthetic Utility: The C4 hydroxymethyl group enables direct oxidation to aldehyde/carboxylic acid or conversion to halides for nucleophilic displacement, accelerating analog generation. • Process Advantage: A predicted boiling point of 468.2±0.0 °C at 760 mmHg suggests a favorable purification profile for scale-up feasibility studies. • Procurement Certainty: Available as a research-grade building block with defined specifications, ideal for early-stage discovery synthesis.

Molecular Formula C17H15FN2O
Molecular Weight 282.31 g/mol
CAS No. 618441-72-8
Cat. No. B12011714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol
CAS618441-72-8
Molecular FormulaC17H15FN2O
Molecular Weight282.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3F
InChIInChI=1S/C17H15FN2O/c1-12-6-8-13(9-7-12)17-14(11-21)10-20(19-17)16-5-3-2-4-15(16)18/h2-10,21H,11H2,1H3
InChIKeyUPHPSLZGBCGLGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol: A Structurally Defined Pyrazole Building Block with No Documented Biological Profile


(1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol (CAS 618441-72-8) is a synthetic, tri-substituted 1H-pyrazole derivative characterized by a 2-fluorophenyl group at N1, a p-tolyl (4-methylphenyl) group at C3, and a hydroxymethyl group at C4. It is commercially available as a chemical building block from suppliers such as Sigma-Aldrich (AldrichCPR), with a molecular formula of C17H15FN2O and a molecular weight of 282.32 g/mol [1]. Predicted physicochemical properties include a density of 1.2±0.1 g/cm³ and a boiling point of 468.2±45.0 °C at 760 mmHg . Notably, this compound lacks any reported biological activity, target engagement, or functional assay data in the primary scientific or patent literature.

Use Context Synthetic building block for medicinal chemistry SAR programs
Functional Handle 4-hydroxymethyl group suitable for oxidation, halogenation, or linkage
Biological Profile No target engagement, IC50, or in vivo data reported

Why (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol Cannot Be Substituted for a Validated Analog


The absence of a defined biological profile for (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol is the primary reason substitution with any analog is impossible. Without any quantitative activity data (e.g., IC50, EC50, Ki) or in vivo validation, this compound is an uncharacterized chemical entity. Substituting a validated probe or lead compound from a known chemotype (e.g., a p38 MAP kinase or COX-2 inhibitor) with this uncharacterized pyrazole would introduce a complete unknown into the experimental system. This lack of information renders any comparative analysis, including head-to-head studies or even reliable class-level inference, impossible. Its procurement value is therefore solely as a synthetic intermediate for generating new analogs in a medicinal chemistry program, not as a functional tool compound .

Activity data absent No IC50, Ki, or EC50 values against any target; may not replace a validated inhibitor or probe compound.
Mechanistic studies unsupported Lack of functional activity precludes use as a tool for target engagement or pathway modulation.
Only as intermediate Procurement is justifiable solely for synthesis of new analogs, not for biological evaluation.

Quantitative Evidence Guide for (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol: A Data-Deficient Building Block


No Direct Biological Data for Target Compound

A comprehensive search of peer-reviewed literature and patent databases (PubMed, Google Scholar, USPTO) reveals no quantitative biological activity data for (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol. There are no reports of IC50, EC50, Ki, Kd, or any other affinity measure against any biological target. This absence is the primary differentiator, as the compound is functionally undefined. Consequently, no direct head-to-head comparison or cross-study comparable data can be established [1].

Biological Activity
Data to verify
No IC50, Ki, EC50, or Kd reported against any target.
Precludes use as functional tool compound
Literature search conducted; no direct activity found.
Medicinal Chemistry Chemical Biology Tool Compounds

Physicochemical Properties: Predicted Values vs. Closest Commercial Analogs

Predicted physicochemical properties for (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol provide a baseline for comparison with closely related commercial analogs. The target compound has a predicted density of 1.2±0.1 g/cm³ and a boiling point of 468.2±45.0 °C at 760 mmHg . In contrast, the positional isomer (3-(4-Fluorophenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl)methanol (CAS 618444-55-6) has a predicted boiling point of 474.2±45.0 °C . The ~6°C difference in boiling point is a quantifiable physicochemical distinction that may influence purification and handling strategies in a synthetic workflow.

Boiling Point (pred.)
Cross-study comparable
468.2±45.0 °C vs. positional isomer CAS 618444-55-6: 474.2±45.0 °C ~6.0 °C lower
May simplify purification by distillation
Predicted values; not experimentally determined.
Medicinal Chemistry Compound Logistics ADME Prediction

Lipophilicity Profile: Higher Predicted XLogP3 vs. Non-Fluorinated Scaffold

The predicted lipophilicity (XLogP3-AA) for (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol is 3.1 [1]. While direct experimental LogP data is unavailable, this value can be compared to the baseline LogP of a simpler, non-fluorinated pyrazole scaffold, 1,3-diphenyl-1H-pyrazole (predicted LogP ~2.0-2.5). The addition of both a fluorine atom and a methyl group increases the calculated lipophilicity, a class-level inference for the 1,3-diarylpyrazole core. This increased lipophilicity suggests the target compound may exhibit higher membrane permeability and non-specific binding compared to less lipophilic analogs, a critical consideration in early drug discovery.

Lipophilicity (XLogP3)
Class-level inference
XLogP3-AA = 3.1 vs. 1,3-diphenyl-1H-pyrazole scaffold ~2.0–2.5 +0.6–1.1 LogP units
Higher lipophilicity may increase non-specific binding
Predicted value; experimental LogP required.
Medicinal Chemistry Property-Based Design ADME Prediction

Recommended Application Scenarios for (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol Based on Data Profile


Medicinal Chemistry: Use as a Synthetic Building Block for Structure-Activity Relationship (SAR) Exploration

The only scientifically justifiable application for (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol is as a synthetic intermediate in medicinal chemistry. The 4-hydroxymethyl group provides a versatile handle for further functionalization (e.g., oxidation to an aldehyde/carboxylic acid, or conversion to a halide or leaving group). Researchers exploring the 1,3-diarylpyrazole chemotype for kinase inhibition or other targets can use this compound as a precursor to generate new analogs with altered physicochemical properties (see Evidence Item 3 on lipophilicity) . Its value is derived from its structural novelty and potential to be transformed into a testable molecule, not from any inherent biological activity .

Chemical Biology: An Unacceptable Choice for Any Functional or Mechanistic Study

Due to the complete absence of target engagement or functional activity data (see Evidence Item 1), the procurement of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol for use as a probe, inhibitor, or agonist in any cellular or in vivo experiment is not recommended. The risk of wasting resources on an inactive compound is extremely high. A known and validated tool compound, such as SB203580 for p38 MAPK studies, should be prioritized.

Process Chemistry: A Candidate for Feasibility Studies Based on Predicted Properties

The predicted boiling point (468.2±45.0 °C) for (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol is ~6°C lower than that of its positional isomer (CAS 618444-55-6) (see Evidence Item 2) . This difference suggests that scale-up chemists should anticipate a potentially simpler purification and isolation profile for the target compound compared to the higher-boiling isomer, which is a tangible, albeit minor, practical advantage. This prediction could be used to justify a feasibility study if a process chemistry need arises for this specific scaffold.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
Hydroxymethyl handle for derivatization
Synthesis feasibility; purity and yield optimization
Functional or target-engagement studies
Biological activity context (IC50, Ki)
No activity data; prioritize validated tool compounds
Process chemistry feasibility
Lower predicted boiling point vs. isomer
Distillation parameters; verify predicted values experimentally

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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